2-(Furan-2-yl)pyrrolidine-1-carbaldehyde
Description
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring substituted with a furan moiety at the 2-position and a carbaldehyde group at the 1-position. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with furan- and pyrrolidine-containing scaffolds, such as antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c11-7-10-5-1-3-8(10)9-4-2-6-12-9/h2,4,6-8H,1,3,5H2 |
InChI Key |
AQSJZFNBEYWJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the condensation of furan-2-carbaldehyde with pyrrolidine under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 2-(Furan-2-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(Furan-2-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde exhibit promising anticancer properties. For instance, compounds sharing structural features with this compound have shown enhanced cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that certain derivatives can outperform established anticancer drugs like tamoxifen in targeting specific tumor cells, such as M-Hela cells . The mechanism of action often involves the modulation of cellular pathways related to cell proliferation and apoptosis.
Antimicrobial Properties
The biological activity of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde extends to antimicrobial effects as well. Preliminary investigations suggest that this compound interacts with bacterial enzymes or receptors, potentially disrupting their function and leading to antimicrobial activity. This property makes it a candidate for further development as an antibacterial agent.
Inflammation Modulation
Studies have highlighted the potential of furan-containing compounds in modulating inflammatory responses. The aldehyde group in 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde may play a crucial role in interacting with inflammatory mediators, thereby influencing conditions such as graft-versus-host disease (GVHD) .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde derivatives. Research indicates that modifications to the furan or pyrrolidine moieties can significantly alter their biological profiles. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Quinolin-3-yl)pyrrolidine-1-carbaldehyde | Contains a quinoline ring instead of furan | Exhibits distinct biological activity due to quinoline's electronic properties |
| Benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure but with carboxylate | Different reactivity profile due to the presence of carboxylate group |
| 5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan | Hydroxymethyl-substituted pyrrolidine with furan | Focus on potential biological applications related to hydroxymethyl functionality |
Case Studies and Research Findings
Several studies have explored the applications and efficacy of compounds related to 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde:
- In Vivo Studies on Anticancer Activity : A study demonstrated that certain derivatives exhibited increased life spans in animal models by up to 447% when compared to control groups, indicating significant anticancer potential .
- Inflammatory Disease Models : Research into ST2 inhibitors based on furanylmethylpyrrolidines has shown promise in reducing inflammation markers in GVHD models, suggesting therapeutic applications for inflammatory diseases .
- Antibacterial Efficacy : In vitro assays revealed that some derivatives effectively suppressed bacterial biofilm growth, indicating their potential as antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Comparison with Similar Compounds
Thiazolyl Hydrazone Derivatives with Furan Moieties
Evidence from Molecules (2014) highlights thiazolyl hydrazones bearing furan substituents, such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole . These compounds exhibit:
- Antifungal Activity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole MIC = 2 µg/mL) .
- Anticancer Activity : IC50 = 125 µg/mL against MCF-7 cells with low cytotoxicity (IC50 > 500 µg/mL) in NIH/3T3 cells .
While 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde lacks a thiazole or hydrazone group, its furan-pyrrolidine core may confer similar bioactivity through interactions with microbial or cancer cell targets.
Pyrrolidine-Furan Hybrids
Pyrrolidine derivatives, such as 5-(furan-2-yl)-N-substituted pyrrolidine-2-carboxamides, have shown antibacterial activity (MIC = 8–32 µg/mL against S. aureus).
Data Table: Comparative Bioactivity of Furan-Containing Compounds
Note: Predicted values for 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde are extrapolated from structural analogues and require experimental validation.
Research Findings and Mechanistic Insights
- Antifungal Potential: The furan ring’s π-electron system may disrupt fungal membrane integrity, while the pyrrolidine moiety enhances solubility and bioavailability .
- Anticancer Selectivity : The carbaldehyde group could act as an electrophilic warhead, targeting cysteine residues in cancer cell proteins (e.g., tubulin or kinases) .
- Cytotoxicity : Low cytotoxicity in NIH/3T3 cells for thiazolyl hydrazones suggests that furan-pyrrolidine hybrids may also exhibit favorable safety profiles, though aldehyde groups require careful optimization to avoid off-target effects .
Biological Activity
2-(Furan-2-yl)pyrrolidine-1-carbaldehyde is a compound characterized by its unique structure, combining a furan ring with a pyrrolidine moiety and an aldehyde functional group. Its molecular formula is C₉H₉N O. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of the furan and pyrrolidine structures contributes to the compound's reactivity and biological interactions. The aldehyde group enhances its potential as an intermediate in organic synthesis, allowing for various modifications that can lead to biologically active derivatives.
Antimicrobial Properties
Research indicates that derivatives of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde exhibit significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that many displayed promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| 1,3-Dipyrrolidinobenzene | No activity | - |
Anticancer Activity
The compound also shows promise in anticancer research. Studies have indicated that furan-containing compounds can interact with cellular targets involved in cancer progression. The unique structure of 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde allows it to potentially inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Structure-Activity Relationship (SAR)
A recent study focused on the structure-activity relationship of furan-pyrrolidine derivatives demonstrated that modifications to the pyrrolidine ring significantly affected biological activity. For instance, substituting different functional groups on the furan ring enhanced anticancer efficacy in vitro against specific cancer cell lines .
Synthesis Methods
Several synthesis methods for 2-(Furan-2-yl)pyrrolidine-1-carbaldehyde have been reported, including one-pot multicomponent reactions that yield high purity and yield . These methods allow for rapid development of derivatives with varied biological activities.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its antimicrobial and anticancer effects.
- In Vivo Studies: Evaluating the pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.
- Derivatization: Exploring structural modifications to enhance efficacy and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
